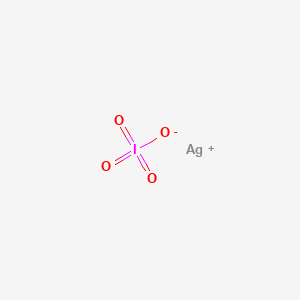

Silber(I)-periodat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Mycobutin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Antibiotikawirkung und -resistenz zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die bakterielle RNA-Polymerase und seine Rolle bei der Hemmung des Bakterienwachstums.

Medizin: In klinischen Studien zur Behandlung verschiedener Mykobakterieninfektionen eingesetzt, darunter MAC und Tuberkulose.

5. Wirkmechanismus

Mycobutin übt seine Wirkung aus, indem es die DNA-abhängige RNA-Polymerase in empfindlichen Bakterien hemmt. Diese Hemmung verhindert die Transkription bakterieller DNA in RNA, was zur Unterdrückung der bakteriellen Proteinsynthese und letztendlich zum Zelltod führt . Mycobutin zielt spezifisch auf die bakterielle RNA-Polymerase ab, ohne das Säugetier-Enzym zu beeinträchtigen, was es zu einem wirksamen antimikrobiellen Wirkstoff macht .

Ähnliche Verbindungen:

Rifampin: Ein weiteres Rifamycin-Derivat, das zur Behandlung von Tuberkulose und anderen Mykobakterieninfektionen eingesetzt wird.

Rifapentin: Ein Rifamycin-Derivat mit einer längeren Halbwertszeit, das zur Behandlung von Tuberkulose eingesetzt wird.

Vergleich:

Wirksamkeit: Mycobutin ist wirksam gegen eine größere Bandbreite von Mykobakterieninfektionen im Vergleich zu Rifampin und Rifapentin.

Pharmakokinetik: Mycobutin hat eine längere Halbwertszeit und eine bessere Gewebsdurchdringung als Rifampin, was es für die Langzeitprophylaxe besser geeignet macht.

Wirkmechanismus

Target of Action

Silver(1+) periodate, also known as Silver(I) periodate, primarily targets microbial cells . It has been found to bind to 38 authentic Ag±binding proteins in Staphylococcus aureus . One key target is the enzyme 6-phosphogluconate dehydrogenase , which plays a crucial role in the pentose phosphate pathway .

Mode of Action

Silver(I) periodate interacts with its targets through a multi-target mode of action . The silver ions can inhibit the activity of 6-phosphogluconate dehydrogenase by binding to the catalytic His185 . This interaction disrupts the normal function of the enzyme, leading to changes in the metabolic processes of the microbial cells .

Biochemical Pathways

The primary biochemical pathway affected by Silver(I) periodate is the pentose phosphate pathway . By inhibiting the enzyme 6-phosphogluconate dehydrogenase, Silver(I) periodate disrupts this pathway, which is essential for the generation of NADPH and ribose 5-phosphate . NADPH is crucial for the survival of cells as it is involved in various biochemical reactions, including the neutralization of reactive oxygen species .

Pharmacokinetics

A physiologically based pharmacokinetic model has been developed for ionic silver and silver nanoparticles, which may provide some insights .

Result of Action

The primary result of Silver(I) periodate’s action is its antimicrobial effect . By disrupting the function of key proteins and enzymes in microbial cells, Silver(I) periodate can inhibit the growth of these cells and even lead to their death . This makes Silver(I) periodate a promising agent for combating antibiotic-resistant bacteria .

Action Environment

The action of Silver(I) periodate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the activity of Silver(I) periodate . Moreover, the pH and temperature of the environment can also impact the efficacy and stability of Silver(I) periodate

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mycobutin ist ein semisynthetisches Derivat von Rifamycin S. Die Synthese umfasst mehrere Schritte, einschließlich der Modifikation des Rifamycin-S-Moleküls, um spezifische funktionelle Gruppen einzuführen, die seine antimikrobielle Aktivität verbessern . Die wichtigsten Schritte der Synthese umfassen:

Hydroxylierung: Einführung von Hydroxylgruppen zur Erhöhung der Löslichkeit.

Methylierung: Zugabe von Methylgruppen zur Verbesserung der Stabilität.

Spiroketalbildung: Bildung eines Spiroketalrings zur Verbesserung der Bindungsaffinität an die bakterielle RNA-Polymerase.

Industrielle Produktionsmethoden: Die industrielle Produktion von Mycobutin beinhaltet die großtechnische Fermentation von Rifamycin-produzierenden Bakterien, gefolgt von der Extraktion und Reinigung von Rifamycin S. Die semisynthetische Modifikation wird dann in einer Reihe chemischer Reaktionen unter kontrollierten Bedingungen durchgeführt, um Rifabutin zu produzieren .

Arten von Reaktionen:

Oxidation: Mycobutin kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener Metaboliten führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Mycobutin-Molekül modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen des Moleküls auftreten und seine antimikrobiellen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Hydroxylierte Derivate.

Reduktionsprodukte: Reduzierte Formen der Stammverbindung.

Substitutionsprodukte: Halogenierte oder nukleophil-substituierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Rifampin: Another rifamycin derivative used to treat tuberculosis and other mycobacterial infections.

Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.

Comparison:

Eigenschaften

IUPAC Name |

silver;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKKEHXERVSKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgIO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546741 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.770 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15606-77-6 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

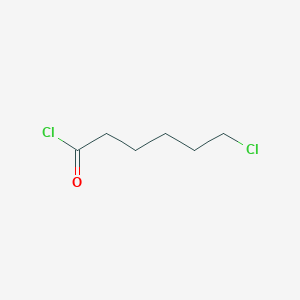

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

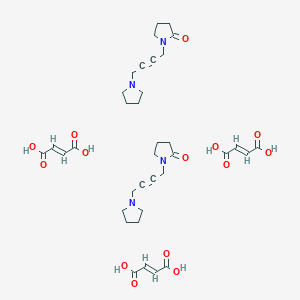

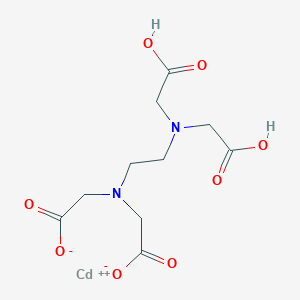

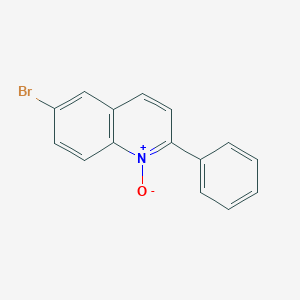

Feasible Synthetic Routes

Q1: What is a notable application of silver(1+) periodate in analytical chemistry?

A1: Silver(1+) periodate can be utilized for the colorimetric determination of trace amounts of manganese in caustic soda []. This application highlights the compound's utility in analytical chemistry for detecting and quantifying specific analytes.

Q2: How is the application of silver(1+) periodate described in these research papers different from its potential use as a pharmaceutical compound?

A2: The provided research articles focus on the chemical properties and applications of silver(1+) periodate in analytical chemistry and inorganic synthesis [, ]. They do not explore its potential as a pharmaceutical compound. Therefore, questions related to pharmacokinetics, pharmacodynamics, toxicology, drug delivery, or other pharmaceutical-related aspects are not addressed in these studies and cannot be answered based on the provided information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)